1,6-Dimethyl-3,7,9-trioxabicyclo(4,2,1)nonane
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Overview
Description
1,6-Dimethyl-3,7,9-trioxabicyclo(4,2,1)nonane is a bicyclic organic compound characterized by its unique structure, which includes three oxygen atoms and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-3,7,9-trioxabicyclo(4,2,1)nonane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diol with a formaldehyde source in the presence of an acid catalyst can lead to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-3,7,9-trioxabicyclo(4,2,1)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,6-Dimethyl-3,7,9-trioxabicyclo(4,2,1)nonane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for understanding biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1,6-Dimethyl-3,7,9-trioxabicyclo(4,2,1)nonane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired outcomes. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-3,7,9-trioxabicyclo(4,2,1)nonane: This compound has a similar structure but with different methyl group positions.
9-Oxa-3,7-dithiabicyclo(3,3,1)nonane: This compound contains sulfur atoms instead of oxygen atoms, leading to different chemical properties.
Properties
CAS No. |
62759-56-2 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1,6-dimethyl-3,7,9-trioxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C8H14O3/c1-7-5-9-4-3-8(2,11-7)10-6-7/h3-6H2,1-2H3 |
InChI Key |
KTTTZOFYTIWAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCOCC(O1)(CO2)C |
Origin of Product |
United States |
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